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molecular formula C9H8ClNO4S B1627646 O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate CAS No. 99722-82-4

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

Cat. No. B1627646
M. Wt: 261.68 g/mol
InChI Key: LGUQMNDJBRYRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514212

Procedure details

12.5 g of N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea are suspended in 210 ml of chlorobenzene. This suspension is dried by azeotropic destilling off 20 ml of the solvent. 7.0 g of phosgene are introduced into the reaction mixture within 45 minutes at a temperature of 120°-130° C. Evaporation to dryness of the resulting clear solution yields 11.0 g of 2-(2-chloroethoxy)-phenylsulfonyl isocyanate in form of a yellowish oil.
Name
N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15](NC)=[O:16])(=[O:13])=[O:12]>ClC1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:12])=[O:13]

Inputs

Step One
Name
N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea
Quantity
12.5 g
Type
reactant
Smiles
ClCCOC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC
Step Two
Name
Quantity
210 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This suspension is dried by azeotropic destilling off 20 ml of the solvent
ADDITION
Type
ADDITION
Details
7.0 g of phosgene are introduced into the reaction mixture within 45 minutes at a temperature of 120°-130° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness of the resulting clear solution

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C=CC=C1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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